![molecular formula C6H12NO6- B1238047 (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoate](/img/structure/B1238047.png)
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoate
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Overview
Description
2-amino-2-deoxy-D-gluconate is a monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of 2-amino-2-deoxy-D-gluconic acid. It has a role as a bacterial metabolite. It is a carbohydrate acid derivative anion and a monocarboxylic acid anion. It derives from a D-gluconate. It is a conjugate base of a 2-amino-2-deoxy-D-gluconic acid and a 2-amino-2-deoxy-D-gluconic acid zwitterion.
Scientific Research Applications
Synthesis of Enantiopure β-Amino‐γ‐hydroxy Acids
Enantiopure derivatives of amino-hydroxy acids, related to (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoate, have been synthesized using stereodivergent synthesis from L-aspartic and L-glutamic acids. This research highlights the importance of stereochemistry in producing specific amino acid derivatives, which have potential applications in various biochemical and pharmaceutical fields (Andrés et al., 2003).
Marine Peptides and Biologically Active Compounds
Research on derivatives of (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoate has led to the synthesis of compounds like callipeltins and neamphamide A, found in marine peptides. These compounds have shown promising biological activities, indicating potential for the development of new therapeutic agents (Jeon et al., 2006).
Collagen and Collagen-like Proteins
The synthesis of (2S,5R)-5-hydroxylysine, an amino acid unique to collagen and collagen-like proteins, has been developed using (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoate derivatives. This research is significant for understanding and replicating the molecular structure of collagen, which has extensive applications in medical and cosmetic industries (Marin et al., 2002).
Fungal Biochemistry
Studies on fungi like Amanita miculifera have identified amino acids related to (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoate. Understanding these non-protein amino acids can provide insights into fungal biochemistry and potential pharmaceutical applications (Hatanaka et al., 1999).
Anti-HIV Activity
Synthesis of compounds like (2R,3R,4S)-4-Amino-2,3-dihydroxyheptane-1,7-dioic acid, found in cyclic depsipeptide homophymines, demonstrates potential anti-HIV activity. This highlights the role of specific amino acid derivatives in developing novel treatments for infectious diseases (Tokairin et al., 2014).
properties
Product Name |
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoate |
---|---|
Molecular Formula |
C6H12NO6- |
Molecular Weight |
194.16 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoate |
InChI |
InChI=1S/C6H13NO6/c7-3(6(12)13)5(11)4(10)2(9)1-8/h2-5,8-11H,1,7H2,(H,12,13)/p-1/t2-,3-,4-,5-/m1/s1 |
InChI Key |
UFYKDFXCZBTLOO-TXICZTDVSA-M |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])N)O)O)O)O |
SMILES |
C(C(C(C(C(C(=O)[O-])N)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])N)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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